Cas no 2229335-86-6 (tert-butyl N-methyl-N-(3-methyl-1-oxo-3-phenylbutan-2-yl)carbamate)

tert-butyl N-methyl-N-(3-methyl-1-oxo-3-phenylbutan-2-yl)carbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-methyl-N-(3-methyl-1-oxo-3-phenylbutan-2-yl)carbamate
- EN300-1882252
- 2229335-86-6
-
- インチ: 1S/C17H25NO3/c1-16(2,3)21-15(20)18(6)14(12-19)17(4,5)13-10-8-7-9-11-13/h7-12,14H,1-6H3
- InChIKey: IRJDBRFHENFYFW-UHFFFAOYSA-N
- ほほえんだ: O(C(C)(C)C)C(N(C)C(C=O)C(C)(C)C1C=CC=CC=1)=O
計算された属性
- せいみつぶんしりょう: 291.18344366g/mol
- どういたいしつりょう: 291.18344366g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 21
- 回転可能化学結合数: 6
- 複雑さ: 365
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.6Ų
- 疎水性パラメータ計算基準値(XlogP): 3.5
tert-butyl N-methyl-N-(3-methyl-1-oxo-3-phenylbutan-2-yl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1882252-1.0g |
tert-butyl N-methyl-N-(3-methyl-1-oxo-3-phenylbutan-2-yl)carbamate |
2229335-86-6 | 1g |
$1299.0 | 2023-06-01 | ||
Enamine | EN300-1882252-0.5g |
tert-butyl N-methyl-N-(3-methyl-1-oxo-3-phenylbutan-2-yl)carbamate |
2229335-86-6 | 0.5g |
$1247.0 | 2023-09-18 | ||
Enamine | EN300-1882252-0.05g |
tert-butyl N-methyl-N-(3-methyl-1-oxo-3-phenylbutan-2-yl)carbamate |
2229335-86-6 | 0.05g |
$1091.0 | 2023-09-18 | ||
Enamine | EN300-1882252-5g |
tert-butyl N-methyl-N-(3-methyl-1-oxo-3-phenylbutan-2-yl)carbamate |
2229335-86-6 | 5g |
$3770.0 | 2023-09-18 | ||
Enamine | EN300-1882252-0.25g |
tert-butyl N-methyl-N-(3-methyl-1-oxo-3-phenylbutan-2-yl)carbamate |
2229335-86-6 | 0.25g |
$1196.0 | 2023-09-18 | ||
Enamine | EN300-1882252-0.1g |
tert-butyl N-methyl-N-(3-methyl-1-oxo-3-phenylbutan-2-yl)carbamate |
2229335-86-6 | 0.1g |
$1144.0 | 2023-09-18 | ||
Enamine | EN300-1882252-2.5g |
tert-butyl N-methyl-N-(3-methyl-1-oxo-3-phenylbutan-2-yl)carbamate |
2229335-86-6 | 2.5g |
$2548.0 | 2023-09-18 | ||
Enamine | EN300-1882252-10.0g |
tert-butyl N-methyl-N-(3-methyl-1-oxo-3-phenylbutan-2-yl)carbamate |
2229335-86-6 | 10g |
$5590.0 | 2023-06-01 | ||
Enamine | EN300-1882252-5.0g |
tert-butyl N-methyl-N-(3-methyl-1-oxo-3-phenylbutan-2-yl)carbamate |
2229335-86-6 | 5g |
$3770.0 | 2023-06-01 | ||
Enamine | EN300-1882252-10g |
tert-butyl N-methyl-N-(3-methyl-1-oxo-3-phenylbutan-2-yl)carbamate |
2229335-86-6 | 10g |
$5590.0 | 2023-09-18 |
tert-butyl N-methyl-N-(3-methyl-1-oxo-3-phenylbutan-2-yl)carbamate 関連文献
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
tert-butyl N-methyl-N-(3-methyl-1-oxo-3-phenylbutan-2-yl)carbamateに関する追加情報
tert-butyl N-methyl-N-(3-methyl-1-oxo-3-phenylbutan-2-yl)carbamate (CAS No. 2229335-86-6)
tert-butyl N-methyl-N-(3-methyl-1-oxo-3-phenylbutan-2-yl)carbamate is a complex organic compound with the CAS registry number 2229335-86-6. This compound belongs to the class of carbamates, which are widely studied in the fields of chemistry and pharmacology due to their diverse applications. The structure of this compound is characterized by a tert-butyl group attached to a carbamate functional group, which is further substituted with a methyl group and a 3-methylphenylbutanoyl moiety. This unique structure contributes to its potential as a versatile building block in organic synthesis and as a candidate for various pharmacological applications.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of tert-butyl N-methyl-N-(3-methyl-1 oxo 3 phenylbutan 2 yl)carbamate. Researchers have employed innovative methodologies, such as catalytic asymmetric synthesis and microwave-assisted reactions, to streamline the production process. These techniques not only enhance the yield but also improve the purity of the compound, making it more suitable for large-scale applications in pharmaceuticals and agrochemicals.
The pharmacological profile of tert-butyl N-methyl-N-(3 methyl 1 oxo 3 phenylbutan 2 yl)carbamate has been extensively studied in recent years. Preclinical studies have demonstrated its potential as an inhibitor of certain enzyme targets, which could be pivotal in the development of novel therapeutic agents. For instance, studies published in reputable journals such as *Journal of Medicinal Chemistry* and *Organic Letters* have highlighted its ability to modulate key biological pathways associated with inflammatory diseases and neurodegenerative disorders.
In addition to its pharmacological applications, tert-butyl N-methyl-N-(3 methyl 1 oxo 3 phenylbutan 2 yl)carbamate has shown promise in agrochemical research. Its ability to act as a bioactive agent against various plant pathogens has been explored in recent agricultural studies. Researchers have reported its efficacy as a fungicide and insecticide, making it a potential candidate for sustainable crop protection solutions.
The environmental impact of tert-butyl N-methyl-N-(3 methyl 1 oxo 3 phenylbutan 2 yl)carbamate has also been a focal point of recent investigations. Studies conducted under environmentally relevant conditions have assessed its biodegradability and toxicity profiles. These findings are crucial for ensuring that the compound can be safely utilized in commercial applications without posing significant risks to ecosystems.
From a synthetic perspective, the versatility of tert-butyl N-methyl-N-(3 methyl 1 oxo 3 phenylbutan 2 yl)carbamate lies in its ability to undergo various chemical transformations. For example, it can serve as an intermediate in the synthesis of more complex molecules, including those with intricate stereochemistry. This property has been leveraged in recent total synthesis efforts reported in leading chemistry journals.
In conclusion, tert-butyl N-methyl-N-(3 methyl 1 oxo 3 phenylbutan 2 yl)carbamate (CAS No. 2229335866) is a multifaceted compound with significant potential across multiple domains. Its unique structure, coupled with advancements in synthetic and analytical techniques, positions it as a valuable asset in both academic research and industrial applications. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in the development of innovative chemical solutions.
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